molecular formula C8H18N2O4S B1663699 HEPES CAS No. 7365-45-9

HEPES

Cat. No.: B1663699
CAS No.: 7365-45-9
M. Wt: 238.31 g/mol
InChI Key: JKMHFZQWWAIEOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

HEPES, or 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid, is a zwitterionic sulfonic acid buffering agent. It is one of the twenty Good’s buffers, which are used to maintain the pH of biological and chemical solutions. This compound is particularly valued for its ability to maintain physiological pH despite changes in carbon dioxide concentration, making it widely used in cell culture .

Mechanism of Action

Target of Action

HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) is a zwitterionic sulfonic acid buffering agent Its primary role is to maintain physiological pH in cell culture environments .

Mode of Action

This compound operates effectively within the pH range of 6.8 to 8.2, making it particularly useful in maintaining the physiological pH necessary for most biological processes in cell culture . It exhibits low metal ion reactivity, which prevents it from binding with divalent cations like magnesium or calcium

Biochemical Pathways

Instead, it helps maintain the optimal pH environment necessary for various biochemical reactions to occur efficiently within cells .

Pharmacokinetics

It has been observed that cells can uptake this compound .

Result of Action

The primary result of this compound action is the maintenance of a stable pH environment in cell cultures. This stability allows cells to function normally and carry out necessary biological processes. It has been reported that this compound can enhance the transfection efficiency of proteins in mammalian cells .

Action Environment

This compound is effective in various experimental settings due to its solubility in both water and organic solvents . It is better at maintaining physiological pH despite changes in carbon dioxide concentration (produced by aerobic respiration) when compared to bicarbonate buffers . It has been reported that this compound can catalyze a reaction with riboflavin when exposed to ambient light to produce hydrogen peroxide . Therefore, it is advised to keep solutions containing both this compound and riboflavin in darkness as much as possible to prevent oxidation .

Advantages and Limitations for Lab Experiments

HEPES has several advantages for use in lab experiments. Its ability to buffer over a wide pH range, stability at physiological pH levels, and minimal effects on protein structure and function make it a useful buffer for a wide range of applications. However, one limitation of this compound is its relatively high cost compared to other buffers, such as MOPS or MES.

Future Directions

Future research on HEPES should focus on its use in specific types of scientific research such as protein purification, enzyme kinetics, and electrophoresis. Additionally, research on the use of this compound in specific cell types, such as primary cells and stem cells, should also be conducted to fully understand its effects on these cell types. Furthermore, investigating alternative or more cost-effective buffers that can replace this compound, could be useful for researcher who have budget constraints.

In conclusion, this compound is a widely used buffer, chelating agent, and pH stabilizer in scientific research. Its ability to buffer over a wide pH range, stability at physiological pH levels, and minimal effects on protein structure and function make it a useful buffer for a wide range of applications. Future research on this compound should focus on its use in specific types of scientific research and its effects on specific cell types. Additionally, research on alternative or more cost-effective buffers that can replace this compound should also be conducted.

Another area of future research on this compound could be its potential use in medical applications. Studies have shown that this compound can be used as a component in wound healing products, and as a component in a drug delivery system for cancer drugs. Furthermore, this compound has been used in the production of medical devices such as artificial organs and tissue engineering scaffolds. It is important to note that the use of this compound in medical applications requires further research and validation to ensure safety and efficacy.

In addition to its use in medical applications, this compound has also been investigated as a component in industrial applications such as water treatment, oil drilling, and metal finishing. Due to its ability to stabilize pH and chelate metal ions, this compound has been shown to be effective in removing impurities and preventing corrosion in industrial processes.

In conclusion, this compound is a versatile chemical that has a wide range of applications in scientific research, medical and industrial applications. Its ability to buffer over a wide pH range, stability at physiological pH levels, and minimal effects on protein structure and function make it a useful chemical for a wide range of applications. Future research on this compound should focus on investigating its potential use in specific areas such as medical applications and industrial processes. Additionally, research on alternative or more cost-effective chemicals that can replace this compound should also be conducted.

Scientific Research Applications

HEPES is widely used in scientific research due to its excellent buffering capacity. Some of its applications include:

Biochemical Analysis

Biochemical Properties

HEPES operates effectively within the pH range of 6.8 to 8.2, making it particularly useful in maintaining the physiological pH necessary for most biological processes in cell culture . This compound’s buffering capacity is optimal at pH 7.3, which closely mimics the internal pH of most living organisms . Furthermore, this compound exhibits low metal ion reactivity, which prevents it from binding with divalent cations like magnesium or calcium . This non-reactivity ensures that this compound does not interfere with the ionic balances that are essential for normal cellular function .

Cellular Effects

In cell culture, this compound plays a crucial role in maintaining cellular pH, influencing various biological parameters, and inhibiting prion protein conversion, making it valuable for studying prion diseases . This compound is taken up by cells, which should be taken into consideration for studies of specific cellular functions .

Molecular Mechanism

The molecular structure of this compound includes a piperazine ring, which is a nitrogen-containing heterocycle, attached to an ethanesulfonic acid group through an ethylene glycol chain . This unique configuration contributes to this compound’s efficacy as a buffer .

Temporal Effects in Laboratory Settings

This compound has been shown to be taken up by cells, and even 48 hours after medium exchange from this compound-containing medium to this compound-free medium, intracellular this compound could still be detected . This indicates that this compound can have long-term effects on cellular function observed in in vitro studies .

Transport and Distribution

This compound is soluble in both water and organic solvents, which adds to its versatility . This feature enables this compound to be used in various experimental settings, including those involving hydrophobic substances where other buffers may fail .

Preparation Methods

Synthetic Routes and Reaction Conditions

HEPES can be synthesized by reacting 1-piperazineethanol with ethylene oxide, followed by sulfonation with sulfur trioxide or chlorosulfonic acid. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, this compound is produced in large quantities using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

HEPES undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong acids and bases, oxidizing agents like hydrogen peroxide, and reducing agents. The reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .

Major Products

The major products formed from reactions involving this compound include various sulfonic acid derivatives and substituted piperazine compounds .

Comparison with Similar Compounds

HEPES is compared with other Good’s buffers such as:

    MES (2-(N-morpholino)ethanesulfonic acid): Similar buffering range but less effective at maintaining pH in the presence of carbon dioxide.

    MOPS (3-(N-morpholino)propanesulfonic acid): Similar buffering capacity but different pH range.

    PIPES (1,4-piperazinediethanesulfonic acid): Similar structure but different buffering properties.

This compound is unique due to its high buffering capacity and stability in the presence of carbon dioxide, making it particularly suitable for cell culture applications .

Properties

IUPAC Name

2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O4S/c11-7-5-9-1-3-10(4-2-9)6-8-15(12,13)14/h11H,1-8H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKMHFZQWWAIEOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

75277-39-3 (mono-hydrochloride salt)
Record name HEPES
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007365459
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5040382
Record name (4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5040382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Solid; [Merck Index] White powder; [Alfa Aesar MSDS]
Record name 1-Piperazineethanesulfonic acid, 4-(2-hydroxyethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name HEPES
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/14524
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

7365-45-9
Record name 4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7365-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name HEPES
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007365459
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HEPES
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16872
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name HEPES
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166663
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Piperazineethanesulfonic acid, 4-(2-hydroxyethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5040382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.098
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HYDROXYETHYLPIPERAZINE ETHANE SULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RWW266YE9I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 15(R)-hydroperoxy-EPE
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0062295
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
HEPES
Reactant of Route 2
Reactant of Route 2
HEPES
Reactant of Route 3
HEPES
Reactant of Route 4
HEPES
Reactant of Route 5
Reactant of Route 5
HEPES
Reactant of Route 6
HEPES

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.